molecular formula C8H8ClN3S B13302113 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13302113
M. Wt: 213.69 g/mol
InChI Key: ZZFBZACZIODTSZ-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a pyrazole ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, using palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes using nickel or palladium catalysts are often employed to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 5-(4-Bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

Uniqueness

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H8ClN3S/c1-4-7(11-12-8(4)10)5-2-3-6(9)13-5/h2-3H,1H3,(H3,10,11,12)

InChI Key

ZZFBZACZIODTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(S2)Cl

Origin of Product

United States

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